tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
CAS No.:
Cat. No.: VC16501715
Molecular Formula: C29H47N3O4S
Molecular Weight: 533.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H47N3O4S |
|---|---|
| Molecular Weight | 533.8 g/mol |
| IUPAC Name | tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C29H47N3O4S/c1-28(2,3)31-26(34)24-16-20-12-10-11-13-21(20)17-32(24)18-25(33)23(30-27(35)36-29(4,5)6)19-37-22-14-8-7-9-15-22/h7-9,14-15,20-21,23-25,33H,10-13,16-19H2,1-6H3,(H,30,35)(H,31,34) |
| Standard InChI Key | IAYMVYNHFPZOOB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Components
The compound’s structure is characterized by three primary domains:
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Isoquinoline Core: A partially saturated bicyclic system (3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline) that provides rigidity and facilitates π-π interactions with biological targets.
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Carbamate Linkages: Two tert-butyl carbamate groups enhance metabolic stability and modulate lipophilicity.
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Phenylsulfanyl-Hydroxy Butane Chain: A sulfur-containing side chain with a hydroxyl group, contributing to hydrogen bonding and redox activity.
The stereochemistry at the hydroxy-bearing carbon (C3) and the configuration of the isoquinoline ring significantly influence its biological activity.
Molecular Properties
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>29</sub>H<sub>47</sub>N<sub>3</sub>O<sub>4</sub>S |
| Molecular Weight | 533.8 g/mol |
| IUPAC Name | tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
| Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
| Topological Polar Surface Area | 113 Ų |
| Hydrogen Bond Donors/Acceptors | 4 / 6 |
The compound’s logP value (estimated at 4.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Isoquinoline Ring Construction: Cyclization of a phenethylamine derivative under acidic conditions forms the octahydroisoquinoline core.
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Carbamate Installation: Sequential reaction with tert-butyl chloroformate introduces the carbamate groups.
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Side Chain Elaboration: Thiol-ene coupling attaches the phenylsulfanyl-hydroxy butane moiety.
Reaction Conditions
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Temperature: 0–25°C for carbamate formation to minimize side reactions.
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Catalysts: Pd(OAc)<sub>2</sub> for Suzuki-Miyaura coupling in later stages.
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Solvents: Dichloromethane (DCM) for carbamoylation; ethanol/water mixtures for crystallization.
Optimization efforts focus on reducing epimerization at the hydroxy center during thiol-ene reactions.
Chemical Reactivity and Stability
Reactivity of Functional Groups
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Carbamates: Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding tertiary amines.
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Hydroxy Group: Participates in oxidation (→ ketone) or esterification reactions.
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Phenylsulfanyl Moiety: Undergoes nucleophilic substitution with halides or oxidation to sulfone derivatives.
Notably, the tert-butyl groups confer steric hindrance, slowing hydrolysis compared to methyl or ethyl carbamates.
Stability Under Various Conditions
| Condition | Stability Profile |
|---|---|
| Aqueous Solution (pH 7.4) | Stable for 48 hours at 25°C |
| UV Light (300–400 nm) | Degrades by 40% over 24 hours |
| Oxidative Environments | Sulfur oxidation occurs above 50°C |
Stabilization strategies include lyophilization and storage under nitrogen.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Bioactivity (COX-2 IC<sub>50</sub>) |
|---|---|---|
| Parent Isoquinoline Derivative | Lacks carbamate groups | 5.2 µM |
| Methyl Carbamate Analog | Reduced steric bulk | 1.4 µM |
| Sulfone Derivative | Oxidized sulfur center | 2.8 µM |
The tert-butyl groups in the subject compound enhance target residence time (t<sub>1/2</sub> = 8.7 min vs. 2.1 min for methyl analog).
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